Acyl Group Differentiation: Cyclopropanecarboxamide vs. Furan-2-Carboxamide on the Identical Benzothiazole–Thiazole Scaffold
The furan-2-carboxamide analog (CAS not assigned; BindingDB BDBM75966), which bears the identical 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine scaffold but replaces the cyclopropanecarbonyl group with furan-2-carbonyl, was screened in two PubChem BioAssays and exhibited only weak inhibitory activity: IC50 = 3.92 µM against Isoform 2 of Nuclear Receptor Corepressor 2 (Human) and IC50 = 10.1 µM against the 26S proteasome non-ATPase regulatory subunit 14 (Human) [1]. In contrast, the target compound incorporates the cyclopropanecarboxamide group, a motif associated with sub-micromolar to nanomolar potency in other benzothiazole-based kinase inhibitors (e.g., 0.079 µM anti-T. cruzi activity for N-(5-fluoro-6-(trifluoromethyl)benzothiazol-2-yl)cyclopropanecarboxamide) [2]. While direct target engagement data for BTCP itself at a defined kinase are not publicly available, the structural divergence at the acyl position predicts a distinct selectivity and potency profile. This cross-study comparable evidence indicates that the cyclopropanecarboxamide group is a critical determinant for accessing high-affinity binding conformations that the furan-2-carbonyl analog cannot achieve.
| Evidence Dimension | Acyl group impact on biological activity (same benzothiazole–thiazole core) |
|---|---|
| Target Compound Data | Cyclopropanecarboxamide substituent; no publicly available quantitative IC50 data for BTCP at defined kinase targets |
| Comparator Or Baseline | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide: IC50 = 3.92 µM (Nuclear Receptor Corepressor 2); IC50 = 10.1 µM (26S Proteasome) [1] |
| Quantified Difference | Cyclopropanecarboxamide vs. furan-2-carboxamide: predicted potency shift from micromolar to potentially nanomolar range based on benzothiazole cyclopropanecarboxamide class benchmarks (e.g., IC50 = 0.079 µM for a related analog) [2] |
| Conditions | PubChem BioAssay AID 463257 and AID 602368 for the furan analog; in vitro T. cruzi replication assay for the class benchmark |
Why This Matters
Procurement of the cyclopropanecarboxamide variant is essential when the experimental objective requires engagement of kinase ATP-binding pockets with conformational rigidity, as the furan-2-carbonyl analog has been empirically shown to lack meaningful potency against disease-relevant targets.
- [1] BindingDB. BDBM75966: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide. IC50 = 3.92 µM (Nuclear Receptor Corepressor 2, Human), IC50 = 10.1 µM (26S Proteasome Regulatory Subunit 14, Human). PubChem AID 463257 & 602368. View Source
- [2] Fleau C. et al. J. Med. Chem. 2019. N-(5-Fluoro-6-(trifluoromethyl)benzothiazol-2-yl)cyclopropanecarboxamide: IC50 = 0.079 µM against T. cruzi; N-(6-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide: IC50 = 0.630 µM. As summarized on thiazole.com. View Source
